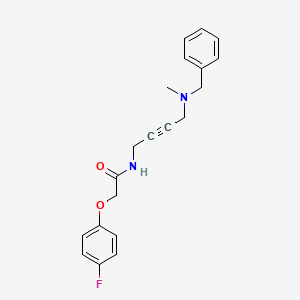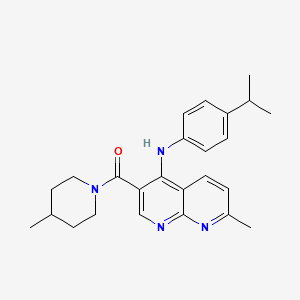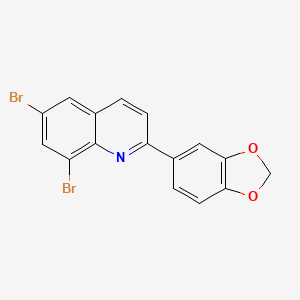
2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline” likely belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
科学的研究の応用
Catalytic Applications
A study by Yoon et al. (2006) explores the synthesis of chiral Pt(II)/Pd(II) pincer complexes showing C–H⋯Cl hydrogen bonding, derived from a ligand similar in structure to the quinoline derivatives. These complexes were used as asymmetric catalysts in aldol and silylcyanation reactions, demonstrating the potential of quinoline derivatives in catalytic applications (Yoon et al., 2006).
Antimicrobial and Antitumor Activity
Research into the antimicrobial and antitumor potential of quinoline derivatives has shown promising results. For instance, Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis, highlighting the antimicrobial potential of such compounds (Chitra et al., 2011). Additionally, Patel et al. (2010) synthesized quinazolin-4(3H) ones with antimicrobial activity, further demonstrating the broad application of quinoline derivatives in combating microbial infections (Patel et al., 2010).
Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones with significant in vitro antitumor activity. This study underscores the potential of quinoline and quinazolinone derivatives in developing new antitumor agents (Al-Suwaidan et al., 2016).
Synthetic and Structural Analysis
Gao et al. (2011) reported the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the versatility of quinoline derivatives in synthetic chemistry (Gao et al., 2011).
Halim and Ibrahim (2017) provided insights into the electronic structure and nonlinear optical (NLO) analysis of a novel heteroannulated chromone derivative, which could pave the way for the development of new materials with potential applications in optoelectronics (Halim & Ibrahim, 2017).
作用機序
Target of Action
Compounds with similar structures have been found to interact withGlycogen synthase kinase-3 beta and Nitric oxide synthase, inducible . These proteins play crucial roles in various cellular processes, including cell division, apoptosis, and inflammation.
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence pathways related toglycogen synthesis and nitric oxide production .
生化学分析
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline in animal models . Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6,8-dibromoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NO2/c17-11-5-10-1-3-13(19-16(10)12(18)7-11)9-2-4-14-15(6-9)21-8-20-14/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBXSXDHKZHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

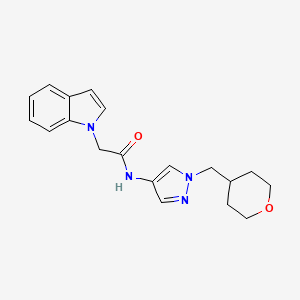
![Methyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]thiophene-2-carboxylate](/img/structure/B2768090.png)
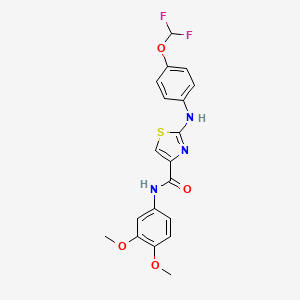



![Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2768097.png)
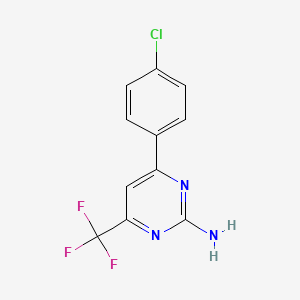
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2768101.png)

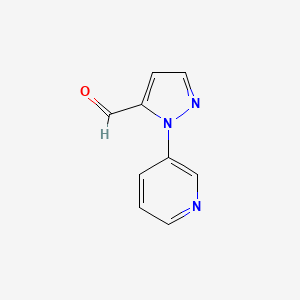
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2768108.png)
